1,4-二(2-噻吩基)-1,4-丁二酮

描述

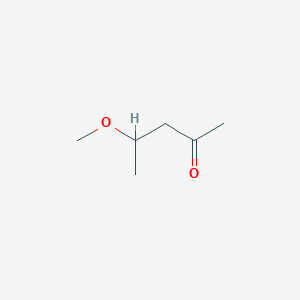

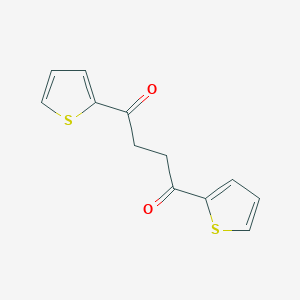

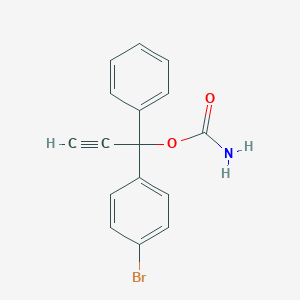

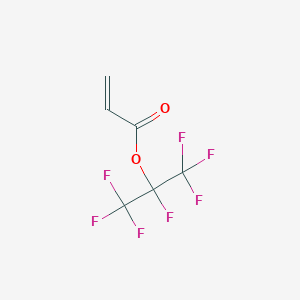

1,4-Di(2-thienyl)-1,4-butanedione is a chemical compound with the linear formula C12H10O2S2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of 1,4-Di(2-thienyl)-1,4-butanedione involves the Paal–Knorr condensation reaction . This reaction is commonly used for the production of pyrroles .Molecular Structure Analysis

The molecular structure of 1,4-Di(2-thienyl)-1,4-butanedione has been studied using ab initio methods based on Hartree-Fock (HF) and Density Functional Theory (DFT) calculations .Chemical Reactions Analysis

The electrochemical behavior of 1,4-Di(2-thienyl)-1,4-butanedione has been studied. Cyclic voltammograms have demonstrated an irreversible oxidation process . The generation of isatin and thiourea moieties are proposed as the final oxidation products .Physical And Chemical Properties Analysis

1,4-Di(2-thienyl)-1,4-butanedione is a solid at 20 degrees Celsius . It appears as a white to light yellow to light orange powder or crystal . The melting point ranges from 132.0 to 137.0 degrees Celsius .科学研究应用

Light-Driven Water Splitting

Poly (1,4‐di (2‐thienyl))benzene (PDTB) has been used in facilitating complete light-driven water splitting under visible light at high pH . PDTB lowers the highest occupied molecular orbital level by ≈0.3 eV compared with polythiophene, and simultaneously maintains the photoelectrocatalytic properties . This results in a very high conversion rate of 600 mmol (H2) h−1 g−1 at 0 V versus the reversible hydrogen electrode (RHE) at pH 11 .

Hydrogen Evolution Reaction (HER) Catalyst

The recent discovery that metal‐free polyterthiophene (PTTh) prepared by iodine‐vapor‐assisted polymerization (IVP) can catalyze the hydrogen evolution reaction (HER) when illuminated . This light‐enhanced electrolysis expresses a non‐Nernstian .

Organic Solar Cells (OSCs)

Conjugated polymers have received great attraction in fundamental and applied research owing to their widespread applications, including organic solar cells (OSCs) . The use of “1,4-Di(2-thienyl)-1,4-butanedione” in the creation of these polymers could potentially enhance the efficiency of these solar cells.

Organic Field Effect Transistor (OFETs)

Another application of conjugated polymers is in the creation of organic field effect transistors (OFETs) . The unique properties of “1,4-Di(2-thienyl)-1,4-butanedione” could potentially be utilized to improve the performance of these transistors.

Organic Light Emitting Diodes (OLEDs)

Conjugated polymers are also used in the creation of organic light emitting diodes (OLEDs) . The use of “1,4-Di(2-thienyl)-1,4-butanedione” in these polymers could potentially enhance the brightness and efficiency of these diodes.

Electrochromic Devices

Lastly, conjugated polymers have applications in electrochromic devices . The use of “1,4-Di(2-thienyl)-1,4-butanedione” in these polymers could potentially improve the color changing properties of these devices.

安全和危害

未来方向

There is potential for the development of new conductive polymers with 1,4-Di(2-thienyl)-1,4-butanedione. For instance, electrochemical polymerization of 1,4-di-(2-thienyl)benzene leads to a new conductive polymer with an electrical conductivity of 1 × 10 –4 S cm –1 when doped with ClO 4– ions . Additionally, a new electroactive monomer with two 2,5-di(2-thienyl)pyrrole (SNS) units and one diphenylpyrenylamine (DPPA) subunit was synthesized from 1,4-di-(2-thienyl)butane-1,4-dione .

属性

IUPAC Name |

1,4-dithiophen-2-ylbutane-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2S2/c13-9(11-3-1-7-15-11)5-6-10(14)12-4-2-8-16-12/h1-4,7-8H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJGKCQWQNOPAMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)CCC(=O)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60159886 | |

| Record name | 1,4-di(2'-Thienyl)-1,4-butadione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60159886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Di(2-thienyl)-1,4-butanedione | |

CAS RN |

13669-05-1 | |

| Record name | 1,4-di(2'-Thienyl)-1,4-butadione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013669051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-di(2'-Thienyl)-1,4-butadione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60159886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the incorporation of 1,4-Di(2-thienyl)-1,4-butanedione into polymers influence their electrochromic properties?

A: 1,4-Di(2-thienyl)-1,4-butanedione serves as a crucial building block for synthesizing thienylpyrrole derivatives, which exhibit promising electrochromic properties. These derivatives, when polymerized, demonstrate the ability to change color upon electrochemical oxidation or reduction. For instance, the reaction of 1,4-Di(2-thienyl)-1,4-butanedione with 4-(vinyloxy)benzohydrazide yields N-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)-4-(vinyloxy)benzamide (TPVB) []. The resulting polymer, P(TPVB), exhibits enhanced optical properties compared to similar polymers synthesized with amines instead of hydrazine []. This highlights the impact of the 1,4-Di(2-thienyl)-1,4-butanedione structure on the final polymer's performance.

Q2: Can you elaborate on the specific advantages of using polymers incorporating 1,4-Di(2-thienyl)-1,4-butanedione in electrochromic devices?

A: Polymers incorporating 1,4-Di(2-thienyl)-1,4-butanedione derivatives, such as P(TPVB), offer several advantages for electrochromic applications. * Enhanced Optical Properties: The incorporation of hydrazide groups during synthesis, utilizing 1,4-Di(2-thienyl)-1,4-butanedione as a starting material, significantly improves optical properties, including a lower band gap compared to other similar polymers [].* Improved Stability: P(TPVB) demonstrates excellent redox stability, ensuring long-term performance in electrochromic devices []. * Fast Switching Times: P(TPVB) exhibits moderate switching times between its colored and bleached states, a crucial factor for dynamic applications like smart windows []. * High Optical Contrast: Devices utilizing P(TPVB) display a significant change in transmittance (ΔT%) between their colored and bleached states, resulting in a vivid color change [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![alpha-[1-Benzylpyridin-2(1H)-ylidene]acetophenone](/img/structure/B81114.png)

![3(2H)-Benzothiazoleethanol, 4,5,6,7-tetrahydro-2-imino-alpha-[4-(methylsulfonyl)phenyl]-](/img/structure/B81119.png)

![Ethanol, 2-[(4-nitrophenyl)thio]-](/img/structure/B81120.png)

![2-Bromo-1-[3,5-di(tert-butyl)-4-hydroxyphenyl]ethan-1-one](/img/structure/B81125.png)